Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate

Description

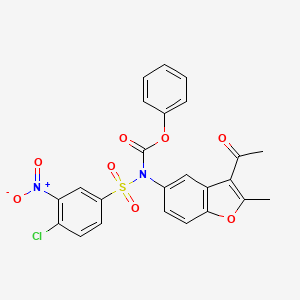

Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chloro-3-nitrophenyl)sulfonyl)carbamate is a synthetic carbamate derivative characterized by a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The carbamate group is further modified with a sulfonyl linker attached to a 4-chloro-3-nitrophenyl moiety. The benzofuran scaffold is known for its role in bioactive molecules, while the sulfonyl carbamate group enhances electrophilicity and binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name |

phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClN2O8S/c1-14(28)23-15(2)34-22-11-8-16(12-19(22)23)26(24(29)35-17-6-4-3-5-7-17)36(32,33)18-9-10-20(25)21(13-18)27(30)31/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYKVXBQVCHJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClN2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound can be broken down into distinct functional groups that may contribute to its biological activity:

- Benzofuran moiety : Known for various pharmacological properties.

- Chloro-nitrophenyl group : Often associated with increased reactivity and potential biological interactions.

- Carbamate linkage : Commonly involved in enzyme inhibition mechanisms.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For example, the presence of the benzofuran structure has been linked to the inhibition of cancer cell proliferation. In vitro studies demonstrated that derivatives of benzofuran can induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells.

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation | |

| PC3 | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound's nitrophenyl group suggests potential antimicrobial properties. Research has shown that nitro-substituted phenols can exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzyme Inhibition

The carbamate portion of the molecule may serve as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, carbamate derivatives have been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.

Case Studies

-

Study on Anticancer Activity :

A recent study evaluated the anticancer effects of similar compounds in a mouse model. The results indicated a significant reduction in tumor size when treated with a related benzofuran derivative, suggesting a promising avenue for further research into the target compound's efficacy. -

Antimicrobial Testing :

In another study, derivatives were tested against a panel of bacterial strains. The results showed that modifications to the nitrophenyl group enhanced antibacterial activity, indicating that the target compound might exhibit similar or enhanced effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Derivatives

The compound shares functional similarities with other aryl carbamates, such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates and phenyl N-(4-chlorophenyl)carbamate. Key differences lie in the benzofuran core and the sulfonyl-nitroaryl substitution, which distinguish it from simpler chlorophenyl carbamates. For example:

Key Observations :

- The benzofuran core in the target compound likely enhances aromatic stacking interactions compared to simple phenyl carbamates.

Sulfonamide and Sulfonyl-Containing Analogues

The sulfonyl group in the target compound aligns it with sulfonamide drugs. For instance, 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a sulfanyl group but lacks the benzofuran and nitro functionalities. Sulfonyl groups generally improve target selectivity and resistance to hydrolysis compared to sulfanyl derivatives .

Example Comparison :

- Target Compound : Sulfonyl linkage enhances stability and electrophilic reactivity.

- Pyrazole-sulfanyl derivative : Sulfanyl group may confer redox activity but lower hydrolytic stability .

Functional Group Impact on Lipophilicity

Lipophilicity (log k) data for phenyl carbamates (e.g., log k = 2.8–4.2 ) suggests that bulky substituents like benzofuran and nitro groups in the target compound could elevate log k beyond 4.5, aligning with trends observed in nitroaromatic compounds. This would favor membrane permeability but complicate aqueous formulation .

Research Findings and Hypotheses

- Synthetic Challenges : The benzofuran-sulfonyl carbamate structure requires multi-step synthesis, including Suzuki coupling for benzofuran formation and sulfonylation under anhydrous conditions .

- Biological Potential: Analogues with nitroaryl groups exhibit protease inhibition (e.g., HIV-1 protease), suggesting the target compound may share similar mechanisms .

- Toxicity Concerns : Nitro groups may pose mutagenic risks, necessitating further in vitro safety profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.